Ring Size Determines Conformational Constraint: Cyclopentanol vs. Cyclohexanol Backbone
The cyclopentanol core of 2-(Piperidin-1-yl)cyclopentan-1-ol imposes a more rigid, non-planar framework compared to the cyclohexanol analog 2-piperidin-1-yl-cyclohexanol. This structural constraint translates into a measured difference in lipophilicity: XLogP for the cyclopentanol derivative is 1.4 [1], whereas the cyclohexanol analog exhibits an XLogP of 1.8 [2]—a 0.4 unit increase indicative of higher hydrophobicity and potential differences in membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-Piperidin-1-yl-cyclohexanol (CAS 7581-94-4): 1.8 |
| Quantified Difference | Δ 0.4 (target less lipophilic) |
| Conditions | Computed property (XLogP3 3.0) |
Why This Matters
Lower XLogP suggests improved aqueous solubility and distinct permeability profile, critical for optimizing lead-like properties in drug discovery.
- [1] PubChem. 2-(Piperidin-1-yl)cyclopentan-1-ol. Compound Summary CID 21182864. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Piperidin-1-yl-cyclohexanol. Compound Summary CID 13119693. National Center for Biotechnology Information. View Source
